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molecular formula C8H6ClF3O2S B156578 [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 127162-96-3

[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride

Cat. No. B156578
M. Wt: 258.65 g/mol
InChI Key: WIGCBGFBBRJTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885027

Procedure details

10 g of sodium 3-trifluoromethylbenzylsulfonate was slowly added to 17.7 ml (29.1 g) of phosphorous oxychloride. The resulting slurry was stirred at 100° to 105° C. for five hours. The reaction mixture was then cooled and filtered. The filter cake was washed with methylene chloride, the washings were combined with the filtrate and then evaporated to dryness affording 8.9 g of 3-trifluoromethylbenzylsulfonyl chloride.
Name
sodium 3-trifluoromethylbenzylsulfonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH2:6][S:7]([O-])(=[O:9])=[O:8].[Na+].P(Cl)(Cl)([Cl:19])=O>>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH2:6][S:7]([Cl:19])(=[O:9])=[O:8] |f:0.1|

Inputs

Step One
Name
sodium 3-trifluoromethylbenzylsulfonate
Quantity
10 g
Type
reactant
Smiles
FC(C=1C=C(CS(=O)(=O)[O-])C=CC1)(F)F.[Na+]
Name
Quantity
17.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at 100° to 105° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=C(CS(=O)(=O)Cl)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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